
2-((3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a quinazolinone derivative with a benzonitrile group attached. Quinazolinones are a class of organic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The presence of the 3,4-dimethoxyphenyl group suggests that this compound might have additional properties, as methoxy groups can influence the biological activity of a molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinazolinone core, with the 3,4-dimethoxyphenyl and benzonitrile groups attached. These groups would likely influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
As a quinazolinone derivative, this compound might undergo reactions typical for this class of compounds, such as nucleophilic substitution or addition reactions at the carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the quinazolinone core, the 3,4-dimethoxyphenyl group, and the benzonitrile group would likely make this compound relatively polar and potentially bioactive .Aplicaciones Científicas De Investigación
Antitumor Activity
Quinazolinone derivatives have been extensively studied for their antitumor properties. A study highlighted the synthesis and evaluation of novel 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating significant broad-spectrum antitumor activity. These compounds were found to be more potent than the positive control, 5-FU, indicating their potential in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Molecular Docking Study
The same study also conducted molecular docking to understand the interaction of these compounds with the ATP binding site of EGFR-TK, showing a binding mode similar to erlotinib. This suggests their mechanism of action could be through the inhibition of EGFR-TK, providing a pathway for developing targeted cancer therapies (Ibrahim A. Al-Suwaidan et al., 2016).
Chemical Synthesis
Research into the synthesis of related quinazolinone compounds provides insights into the versatility of these molecules. For example, studies on the alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines indicate methods for functionalizing these compounds, which could be applied in creating derivatives with specific biological activities (Elena V. Gromachevskaya et al., 2017).
Isoquinoline Derivatives Synthesis
The compound's structural similarity to isoquinolines allows for the exploration of synthetic methodologies that could be applicable to its derivatives. Research into the synthesis of dioxyline and other 6,7-dimethoxyisoquinolines through a modified Ritter reaction demonstrates the chemical reactivity and potential pathways for modifying the core structure of related compounds (V. G. Brovchenko et al., 1992).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine (dmpea), are known to interact with the major human neurotransmitter dopamine .
Mode of Action
Based on its structural similarity to dmpea, it may interact with dopamine receptors, replacing the 3- and 4-position hydroxy groups with methoxy groups . This interaction could potentially alter the normal functioning of these receptors, leading to changes in neurotransmission.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-30-21-12-11-18(13-22(21)31-2)27-23(28)19-9-5-6-10-20(19)26(24(27)29)15-17-8-4-3-7-16(17)14-25/h3-13H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPWXPRRHYWPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

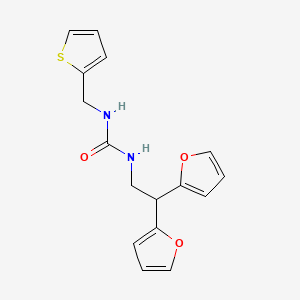
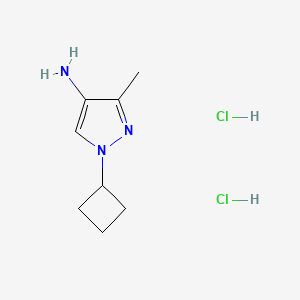
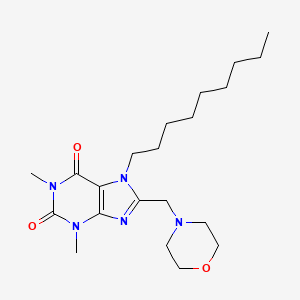
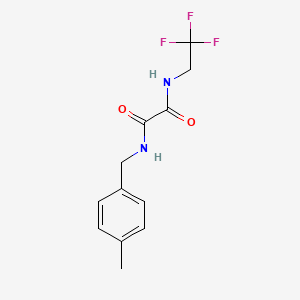
![1-(3,4-Dichlorophenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2774564.png)
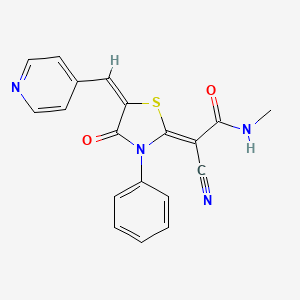
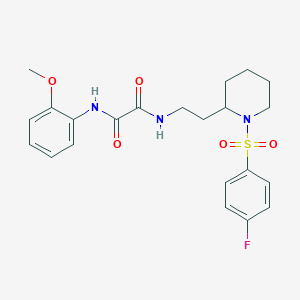
![2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2774570.png)
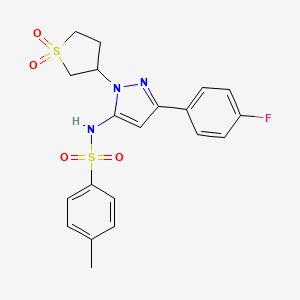
![3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol](/img/structure/B2774572.png)
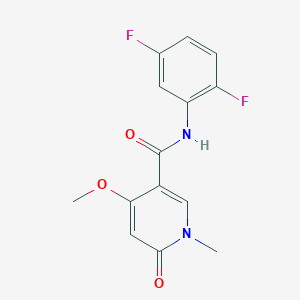
![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide](/img/structure/B2774575.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide](/img/structure/B2774576.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2774579.png)